1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate
Description
Properties
IUPAC Name |
[1-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-12(20)24-18(2,3)17(22)19-11-15(21)13-6-8-14(9-7-13)16-5-4-10-23-16/h4-10,15,21H,11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWQLWCDATZLKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a furan ring and a phenyl group in its structure suggests that it may interact with its targets through aromatic stacking interactions, hydrogen bonding, or other non-covalent interactions.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and viral infections.
Pharmacokinetics
The compound’s lipophilicity and water solubility suggest it may have high gi absorption and be bbb permeant. It is also predicted to have a moderate skin permeation rate.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action. Compounds with similar structures have been found to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals. Its efficacy could also be influenced by the presence of other molecules that compete for the same targets.
Biochemical Analysis
Cellular Effects
The cellular effects of 1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate are currently unknown. Furan derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate is a compound with the molecular formula C18H21NO5 and a molecular weight of 331.368. It has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
The compound is characterized by the following:
- IUPAC Name : 1-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
- Molecular Weight : 331.368 g/mol
- Purity : Typically around 95% .
The biochemical properties of this compound are still under investigation. However, some preliminary findings indicate that furan derivatives can influence various cellular functions, including:
- Modulation of cell signaling pathways.
- Alterations in gene expression.
- Effects on cellular metabolism .
Cellular Effects
Currently, the specific cellular effects of this compound are not well-documented. However, related compounds have shown significant activity in influencing cell viability and proliferation. For example, furan derivatives have been reported to exhibit cytotoxic effects in various cancer cell lines, suggesting a potential for therapeutic applications in oncology .
Molecular Mechanism
The precise molecular mechanism by which this compound exerts its biological effects remains largely unknown. It is hypothesized that it may interact with biomolecules through:
- Binding Interactions : The compound may bind to specific receptors or enzymes, altering their activity.
- Enzyme Inhibition/Activation : Similar compounds have been shown to inhibit or activate key enzymes involved in metabolic pathways.
- Gene Expression Modulation : There is potential for changes in gene expression that could lead to altered cellular responses .
Case Studies and Research Findings
Several studies have explored the biological activities of furan-containing compounds, which may provide insights into the potential effects of this compound:
Comparison with Similar Compounds
Analog 1: 1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl Acetate (CAS 2379972-99-1)
- Molecular Formula: C₁₅H₁₇NO₄S
- Molecular Weight : 307.3648 g/mol
- Key Structural Differences :
- Replaces the phenyl ring in the target compound with a thiophene ring (a sulfur-containing heterocycle).
- Substitutes furan-2-yl with furan-3-yl on the thiophene ring.
- The furan-3-yl orientation may reduce steric hindrance compared to furan-2-yl, affecting binding to biological targets .
Analog 2: 1-({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl Acetate (CAS 2379953-34-9)
- Molecular Formula: C₁₅H₁₇NO₄S
- Molecular Weight : 307.3648 g/mol
- Key Structural Differences :
- Similar to Analog 1 but retains the furan-2-yl substitution on the thiophene ring.
- Implications :
Analog 3: 1-[(2-{[2,2'-Bithiophene]-5-yl}ethyl)carbamoyl]-1-methylethyl Acetate (CAS 2640978-21-6)
- Molecular Formula: C₁₆H₁₉NO₃S₂ (inferred)
- Molecular Weight : 337.5 g/mol
- Key Structural Differences :
- Features a bithiophene backbone instead of a phenyl-furan system.
- Lacks the hydroxyethyl group, substituting it with a simpler ethyl chain.
- Implications :
Data Table: Comparative Analysis
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight | ~355.142 g/mol (inferred) | 307.3648 g/mol | 307.3648 g/mol | 337.5 g/mol |
| Aromatic System | Phenyl-furan | Thiophene-furan-3-yl | Thiophene-furan-2-yl | Bithiophene |
| Key Functional Groups | Hydroxyethyl, Acetate | Thiophene-methyl, Acetate | Thiophene-methyl, Acetate | Bithiophene-ethyl, Acetate |
| Electron-Donating Groups | Furan-2-yl (oxygen) | Furan-3-yl (oxygen) | Furan-2-yl (oxygen) | Thiophene (sulfur) |
| Potential Applications | Pharmaceutical intermediates | Organic electronics | Catalysis | Materials science |
Research Findings and Implications
- Electronic Properties : The phenyl-furan system in the target compound offers moderate electron density, while thiophene-containing analogs (Analogs 1 and 2) exhibit higher electron richness due to sulfur’s polarizability. This could make them more suitable for charge-transfer applications in organic semiconductors .
- Solubility : The hydroxyethyl group in the target compound likely enhances water solubility compared to Analog 3, which lacks this moiety. However, the acetate ester may counteract this by introducing hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
